molecular formula C20H33NO4S B14204710 2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate CAS No. 834889-12-2

2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate

Cat. No.: B14204710
CAS No.: 834889-12-2
M. Wt: 383.5 g/mol
InChI Key: JNBUAHQHKZLUDK-UHFFFAOYSA-N
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Description

2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an undecyl acetate chain. The compound’s structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfonic acids

    Reduction: Sulfinyl or sulfhydryl derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The acetate group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined structural features, which impart distinct chemical reactivity and biological activity. The presence of both the sulfonyl group and the undecyl acetate chain allows for versatile applications in multiple fields.

Properties

CAS No.

834889-12-2

Molecular Formula

C20H33NO4S

Molecular Weight

383.5 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]undecyl acetate

InChI

InChI=1S/C20H33NO4S/c1-4-5-6-7-8-9-10-11-19(16-25-18(3)22)21-26(23,24)20-14-12-17(2)13-15-20/h12-15,19,21H,4-11,16H2,1-3H3

InChI Key

JNBUAHQHKZLUDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(COC(=O)C)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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